molecular formula C14H24N2S4 B14714235 Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate CAS No. 13821-89-1

Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate

Cat. No.: B14714235
CAS No.: 13821-89-1
M. Wt: 348.6 g/mol
InChI Key: RVRRUNSLNGORFO-UHFFFAOYSA-N
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Description

Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate is a complex organic compound that belongs to the class of azepane derivatives Azepane derivatives are known for their seven-membered nitrogen-containing ring structures, which make them valuable in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate typically involves the reaction of azepane derivatives with thiocarbonyl compounds under controlled conditions. One common method involves the use of potassium azepane-1-carbodithioate as a starting material. This compound can be synthesized by reacting azepane with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate involves its interaction with cellular targets, leading to various biological effects. For instance, its metal complexes have been shown to inhibit glucose uptake in cancer cells, inducing cell death due to energy deprivation. The compound also induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate can be compared with other azepane derivatives such as:

The uniqueness of this compound lies in its dual thiocarbonylsulfanyl and carbodithioate functional groups, which confer distinct chemical reactivity and biological activity compared to other azepane derivatives .

Properties

CAS No.

13821-89-1

Molecular Formula

C14H24N2S4

Molecular Weight

348.6 g/mol

IUPAC Name

azepane-1-carbothioylsulfanyl azepane-1-carbodithioate

InChI

InChI=1S/C14H24N2S4/c17-13(15-9-5-1-2-6-10-15)19-20-14(18)16-11-7-3-4-8-12-16/h1-12H2

InChI Key

RVRRUNSLNGORFO-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=S)SSC(=S)N2CCCCCC2

Origin of Product

United States

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